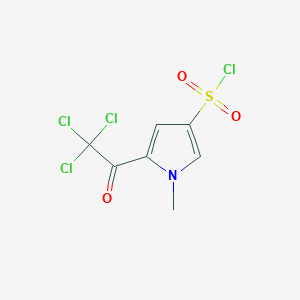![molecular formula C15H18ClNO3 B2994487 3-Ethoxyspiro[3.3]heptan-1-yl 6-chloropyridine-3-carboxylate CAS No. 1808422-57-2](/img/structure/B2994487.png)
3-Ethoxyspiro[3.3]heptan-1-yl 6-chloropyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethoxyspiro[3.3]heptan-1-yl 6-chloropyridine-3-carboxylate, also known as Spiro-OMeTAD, is a widely used hole-transport material in perovskite solar cells. It was first synthesized in 2006 by Grätzel and co-workers. Since then, Spiro-OMeTAD has been extensively studied due to its excellent charge transport properties and high efficiency in solar cells.
Mecanismo De Acción
The mechanism of action of 3-Ethoxyspiro[3.3]heptan-1-yl 6-chloropyridine-3-carboxylate in perovskite solar cells involves the formation of a p-n junction at the interface between the perovskite layer and the 3-Ethoxyspiro[3.3]heptan-1-yl 6-chloropyridine-3-carboxylate layer. The 3-Ethoxyspiro[3.3]heptan-1-yl 6-chloropyridine-3-carboxylate layer acts as a hole-transport material, facilitating the transport of positive charges from the perovskite layer to the electrode. The 3-Ethoxyspiro[3.3]heptan-1-yl 6-chloropyridine-3-carboxylate layer also acts as a barrier, preventing the recombination of charges at the interface.
Efectos Bioquímicos Y Fisiológicos
There are no known biochemical or physiological effects of 3-Ethoxyspiro[3.3]heptan-1-yl 6-chloropyridine-3-carboxylate. It is not intended for use in biological systems and is primarily used in optoelectronic devices.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Ethoxyspiro[3.3]heptan-1-yl 6-chloropyridine-3-carboxylate has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also highly stable and has a long shelf life. However, 3-Ethoxyspiro[3.3]heptan-1-yl 6-chloropyridine-3-carboxylate is sensitive to moisture and air, and must be stored in a dry, inert atmosphere. It is also highly toxic and must be handled with care.
Direcciones Futuras
There are several future directions for research on 3-Ethoxyspiro[3.3]heptan-1-yl 6-chloropyridine-3-carboxylate. One area of research is the development of new synthesis methods to improve the efficiency and yield of 3-Ethoxyspiro[3.3]heptan-1-yl 6-chloropyridine-3-carboxylate. Another area of research is the optimization of the perovskite-3-Ethoxyspiro[3.3]heptan-1-yl 6-chloropyridine-3-carboxylate interface to improve the efficiency of solar cells. Additionally, the use of 3-Ethoxyspiro[3.3]heptan-1-yl 6-chloropyridine-3-carboxylate in other optoelectronic devices, such as light-emitting diodes and photodetectors, is an area of active research. Finally, the development of new hole-transport materials with improved properties is an important area of research for the future of optoelectronics.
Métodos De Síntesis
3-Ethoxyspiro[3.3]heptan-1-yl 6-chloropyridine-3-carboxylate can be synthesized through a multi-step reaction process. The first step involves the reaction of 3-chloropyridine-6-carboxylic acid with 1,2-epoxycyclohexane in the presence of a base to form 6-(oxiranylmethyl)pyridine-3-carboxylic acid. The second step involves the reaction of the acid with ethanol and sodium ethoxide to form the ethyl ester. The final step involves the reaction of the ester with 1,2,3,4,5,6-heptahydro-1,4-methanonaphthalene in the presence of a Lewis acid catalyst to form 3-Ethoxyspiro[3.3]heptan-1-yl 6-chloropyridine-3-carboxylate.
Aplicaciones Científicas De Investigación
3-Ethoxyspiro[3.3]heptan-1-yl 6-chloropyridine-3-carboxylate is widely used as a hole-transport material in perovskite solar cells. It has been shown to improve the efficiency of solar cells by facilitating the transport of positive charges from the perovskite layer to the electrode. 3-Ethoxyspiro[3.3]heptan-1-yl 6-chloropyridine-3-carboxylate has also been used in other optoelectronic devices, such as light-emitting diodes and photodetectors.
Propiedades
IUPAC Name |
(1-ethoxyspiro[3.3]heptan-3-yl) 6-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3/c1-2-19-11-8-12(15(11)6-3-7-15)20-14(18)10-4-5-13(16)17-9-10/h4-5,9,11-12H,2-3,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXPBEKGWWPEOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C12CCC2)OC(=O)C3=CN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxyspiro[3.3]heptan-1-yl 6-chloropyridine-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2994407.png)



![N-(2-methoxyphenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide](/img/structure/B2994415.png)

![3-(3,4-dichlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2994417.png)

amino]thiophene-2-carboxylic acid](/img/structure/B2994420.png)
![11-Azatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene;hydrochloride](/img/structure/B2994424.png)

![2-((3-bromobenzyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2994426.png)